molecular formula C5H3F2NO B1651102 3,4-difluoro-1H-pyridin-2-one CAS No. 1227578-73-5

3,4-difluoro-1H-pyridin-2-one

Cat. No.: B1651102
CAS No.: 1227578-73-5
M. Wt: 131.08
InChI Key: WXIQWZGRFNSJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-1H-pyridin-2-one is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-1H-pyridin-2-one typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different fluorinated pyridine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

3,4-difluoro-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-1H-pyridin-2-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by altering its electronic properties and increasing its binding affinity. This can lead to changes in metabolic pathways and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoropyridine
  • 3,5-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness

3,4-difluoro-1H-pyridin-2-one is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the pyridine ring. This unique arrangement can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridines. For example, the presence of the hydroxyl group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .

Properties

IUPAC Name

3,4-difluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIQWZGRFNSJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308248
Record name 3,4-Difluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-73-5
Record name 3,4-Difluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227578-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-difluoro-1H-pyridin-2-one
Reactant of Route 2
3,4-difluoro-1H-pyridin-2-one
Reactant of Route 3
3,4-difluoro-1H-pyridin-2-one
Reactant of Route 4
3,4-difluoro-1H-pyridin-2-one
Reactant of Route 5
Reactant of Route 5
3,4-difluoro-1H-pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3,4-difluoro-1H-pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.